molecular formula C9H11BrO2 B12513556 2-Bromo-1-(2-methoxyphenyl)ethanol CAS No. 142363-61-9

2-Bromo-1-(2-methoxyphenyl)ethanol

Cat. No.: B12513556
CAS No.: 142363-61-9
M. Wt: 231.09 g/mol
InChI Key: FROJNSZKFGHHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is a brominated phenyl ethanol derivative, often used in various chemical and biochemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone using carbonyl reductases . This method offers high enantioselectivity and yield, making it an attractive option for producing this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often include bromination reactions and subsequent reduction steps to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Comparison with Similar Compounds

Properties

CAS No.

142363-61-9

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-1-(2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3

InChI Key

FROJNSZKFGHHNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CBr)O

Origin of Product

United States

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